molecular formula C9H7ClO2 B11909618 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11909618
M. Wt: 182.60 g/mol
InChI Key: CCCSPOWYKPZKTP-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve the highest yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against several bacterial and fungal strains .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl group at the 6th position and the chlorine atom at the 5th position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-inden-1-one
  • 6-Hydroxy-2,3-dihydro-1H-inden-1-one
  • 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one

Comparison: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 5-Chloro-2,3-dihydro-1H-inden-1-one, the hydroxyl group enhances its solubility and reactivity. In contrast, 6-Hydroxy-2,3-dihydro-1H-inden-1-one lacks the chlorine atom, resulting in different reactivity and biological activity.

Biological Activity

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H9ClO
Molecular Weight: 192.63 g/mol
IUPAC Name: this compound
CAS Number: [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing appropriate aldehydes and ketones.
  • Cyclization: Under acidic or basic conditions to form the indene structure.
  • Chlorination and Hydroxylation: Introducing chlorine and hydroxyl groups at specific positions.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves:

  • Inhibition of Microtubule Assembly: Leading to cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: Potentially acting on receptors related to neurotransmission and inflammation.
  • Gene Expression Alteration: Affecting pathways related to apoptosis and cellular stress responses.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

StudyFindings
Demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM.
Indicated potential as a dual receptor ligand with implications for treating CNS disorders.
Showed cytotoxic activity against various cancer cell lines with IC50 values ranging from 5–15 μM.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-6-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2

InChI Key

CCCSPOWYKPZKTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)O

Origin of Product

United States

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